

RC574: A Technical Guide to a Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RC574**, a novel small molecule inhibitor of ferroptosis. It details its chemical properties, mechanism of action, and its role in modulating specific signaling pathways, supported by available experimental data. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development.

Core Compound Information

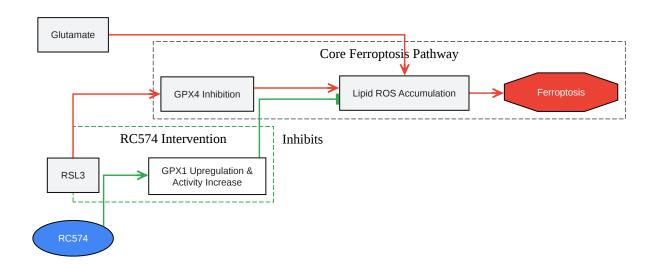
Parameter	Value	Source
CAS Number	2584411-87-8	[1]
Molecular Formula	C18H24OSSe	[1]
Formal Name	2,6-bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol	[1]
Molecular Weight	367.4 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]

Chemical Structure

SMILES: OC1=C(C(C)(C)C)C=C([Se]C2=CC=CS2)C=C1C(C)(C)C[1]

InChI: InChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3[1]

Mechanism of Action and Signaling Pathway


RC574 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It is a derivative of the antioxidant and hypocholesterolemic agent probucol.[1] The primary mechanism of action of **RC574** involves the modulation of the glutathione peroxidase (GPX) pathway.[1][2]

Specifically, **RC574** has been shown to increase the levels and activity of glutathione peroxidase 1 (GPX1).[1] GPX1 is a key enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. By enhancing GPX1 activity, **RC574** mitigates the accumulation of lipid reactive oxygen species (ROS), a critical step in the execution of ferroptosis.[1]

Furthermore, **RC574** effectively inhibits ferroptosis induced by direct inhibition of another crucial enzyme, glutathione peroxidase 4 (GPX4), by agents such as RSL3.[1][3] GPX4 directly reduces phospholipid hydroperoxides within cellular membranes, and its inhibition is a common method to induce ferroptosis experimentally.[3] The ability of **RC574** to counteract RSL3-induced ferroptosis highlights its robust protective effect downstream of GPX4 inhibition, likely through the compensatory upregulation of GPX1 activity and overall antioxidant capacity.[1]

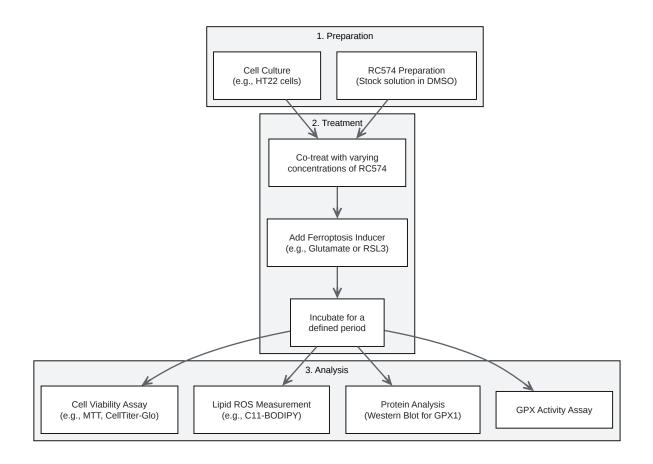
The following diagram illustrates the proposed signaling pathway modulated by **RC574**:

Click to download full resolution via product page

Caption: RC574 signaling pathway in the context of ferroptosis inhibition.

Experimental Data

The following table summarizes the key quantitative data reported for **RC574**'s biological activity.



Experiment	Cell Line	Measurement	Result	Source
Inhibition of Glutamate- induced Cell Death	HT22 (mouse hippocampal)	IC50	276.2 nM	[1]
Inhibition of Glutamate- induced Cell Death	Mouse primary cortical neurons	Protective Concentration	3 μΜ	[1]
Inhibition of RSL3-induced Ferroptosis	HT22 (mouse hippocampal)	Effective Concentration Range	62.5 - 1,000 nM (complete inhibition)	[1]

Experimental Protocols

While a specific, detailed experimental protocol for **RC574** is provided in the cited primary literature, a general workflow for assessing its ferroptosis inhibitory activity can be outlined as follows. This workflow is based on the experimental data available.

Click to download full resolution via product page

Caption: General experimental workflow for evaluating RC574.

Detailed Methodologies (as inferred from available data):

• Cell Culture: HT22 mouse hippocampal cells or primary cortical neurons are cultured under standard conditions.

- Induction of Ferroptosis: Ferroptosis can be induced by treating cells with glutamate or a direct GPX4 inhibitor like RSL3.
- RC574 Treatment: Cells are treated with a range of concentrations of RC574, typically
 prepared from a stock solution in a suitable solvent like DMSO, concurrently with the
 ferroptosis inducer.
- Cell Viability Assessment: After the treatment period, cell viability is measured using standard assays such as MTT or CellTiter-Glo to determine the protective effect of RC574 and calculate the IC50 value.
- Measurement of Lipid ROS: To confirm the inhibition of lipid peroxidation, intracellular lipid ROS levels can be quantified using fluorescent probes like C11-BODIPY 581/591 followed by flow cytometry or fluorescence microscopy.
- Analysis of GPX1 Expression and Activity: To investigate the mechanism of action, the
 expression levels of GPX1 can be analyzed by Western blotting of cell lysates. The
 enzymatic activity of GPX can be measured using commercially available assay kits.

For precise experimental conditions, including incubation times, reagent concentrations, and specific assay protocols, it is essential to consult the primary research article by Bueno, D.C., et al., published in Molecular Neurobiology in 2020.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20230226185A1 Methods and compositions for inducing ferroptosis in vivo Google Patents [patents.google.com]

 To cite this document: BenchChem. [RC574: A Technical Guide to a Novel Ferroptosis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025809#rc574-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com